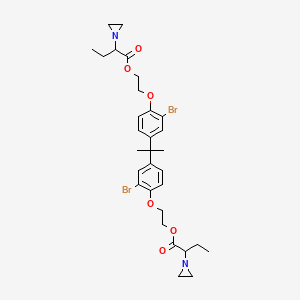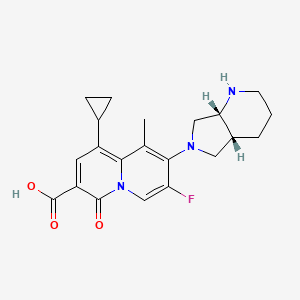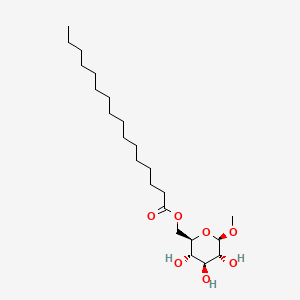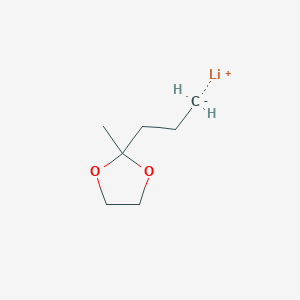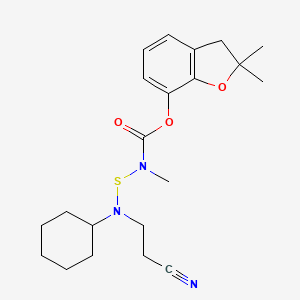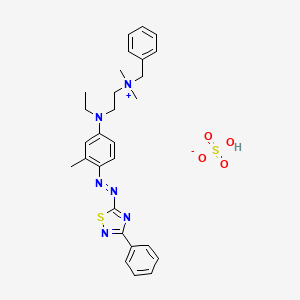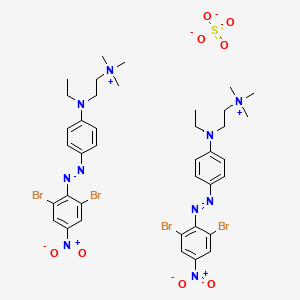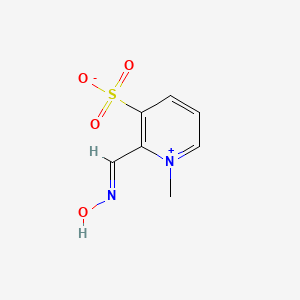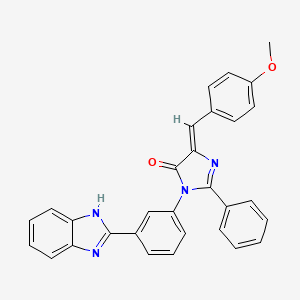
4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- is a complex organic compound that belongs to the class of imidazolones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation reactions: Combining appropriate aldehydes and amines under acidic or basic conditions.
Cyclization reactions: Forming the imidazolone ring through intramolecular cyclization.
Functional group modifications: Introducing various substituents to the core structure through reactions such as alkylation, acylation, or halogenation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
4H-Imidazol-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazolone derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
4H-Imidazol-4-one derivatives have a wide range of scientific research applications, including:
Medicinal chemistry: Potential use as therapeutic agents due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials science: Application in the development of novel materials with unique properties, such as conductive polymers or photoactive compounds.
Organic synthesis: Use as intermediates in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4H-Imidazol-4-one derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in various biological processes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interactions: Binding to nucleic acids and affecting gene expression or replication.
相似化合物的比较
4H-Imidazol-4-one derivatives can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their antifungal and antibacterial activities.
Benzimidazole derivatives: Used as anthelmintic and antiviral agents.
Oxazolone derivatives: Known for their anti-inflammatory and analgesic properties.
The uniqueness of 4H-Imidazol-4-one derivatives lies in their specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
属性
CAS 编号 |
90660-89-2 |
|---|---|
分子式 |
C30H22N4O2 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
(5Z)-3-[3-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C30H22N4O2/c1-36-24-16-14-20(15-17-24)18-27-30(35)34(29(33-27)21-8-3-2-4-9-21)23-11-7-10-22(19-23)28-31-25-12-5-6-13-26(25)32-28/h2-19H,1H3,(H,31,32)/b27-18- |
InChI 键 |
XKNBCLJJCCNQNI-IMRQLAEWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


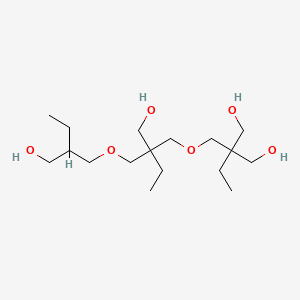
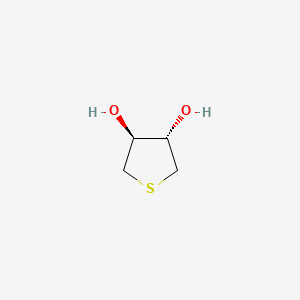
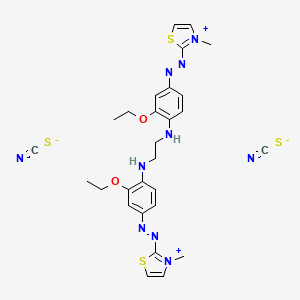
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
